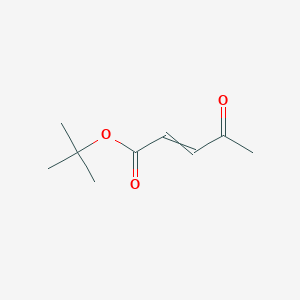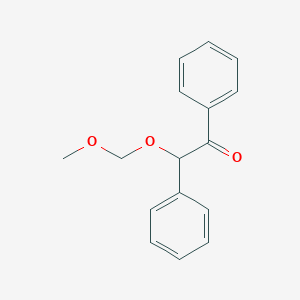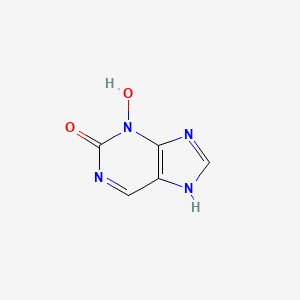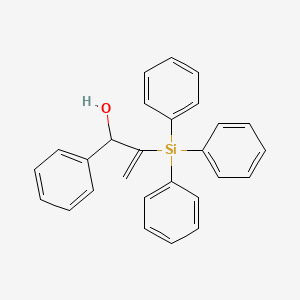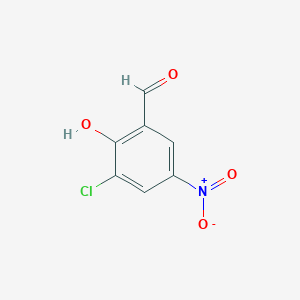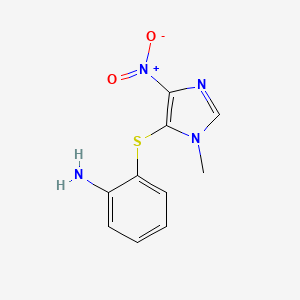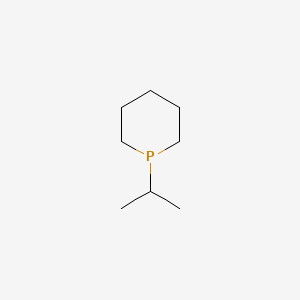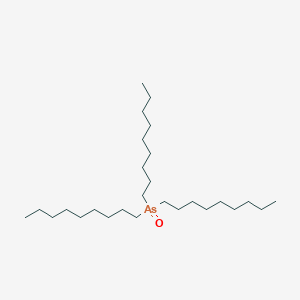
Trinonyl(oxo)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trinonyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three nonyl groups and an oxo ligand attached to a central arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trinonyl(oxo)-lambda~5~-arsane typically involves the reaction of nonyl halides with arsenic trioxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as palladium on carbon. The reaction conditions, including temperature and pressure, are optimized to ensure the efficient formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trinonyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo ligand to hydroxyl or other reduced forms.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable solvent.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Hydroxyl-substituted arsenic compounds.
Substitution: Alkyl or aryl-substituted arsenic compounds.
Scientific Research Applications
Trinonyl(oxo)-lambda~5~-arsane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trinonyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes and receptors. The oxo ligand plays a crucial role in the compound’s reactivity, facilitating the formation of reactive intermediates that can interact with biological molecules. The nonyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Trinonyl(oxo)-lambda~5~-phosphane: Similar structure but with phosphorus instead of arsenic.
Trinonyl(oxo)-lambda~5~-stibane: Similar structure but with antimony instead of arsenic.
Trinonyl(oxo)-lambda~5~-bismane: Similar structure but with bismuth instead of arsenic.
Uniqueness: Trinonyl(oxo)-lambda~5~-arsane is unique due to the presence of arsenic, which imparts distinct chemical and physical properties compared to its phosphorus, antimony, and bismuth analogs
Properties
CAS No. |
53324-12-2 |
|---|---|
Molecular Formula |
C27H57AsO |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1-di(nonyl)arsorylnonane |
InChI |
InChI=1S/C27H57AsO/c1-4-7-10-13-16-19-22-25-28(29,26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
InChI Key |
IDGHOXFAVQLDQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[As](=O)(CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


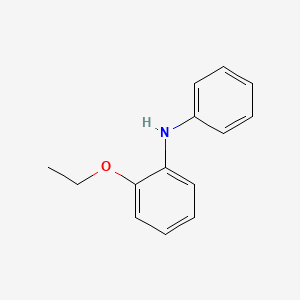
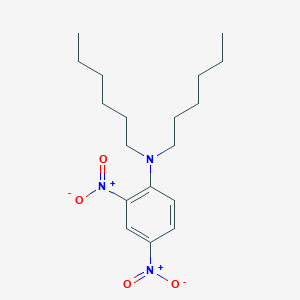
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
